molecular formula C36H36Cl4O4 B190258 p-Chloromethyl-methoxy-calix[4]arene CAS No. 139934-98-8

p-Chloromethyl-methoxy-calix[4]arene

Cat. No.: B190258
CAS No.: 139934-98-8
M. Wt: 674.5 g/mol
InChI Key: ODDKRIMIXMVMJQ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of p-Chloromethyl-methoxy-calix4arene (CMC4AOMe) is the silicon substrate used in lithography . The compound interacts with the substrate to create patterns at the nanometer scale .

Mode of Action

CMC4AOMe acts as a high-resolution negative-tone resist for electron-beam (EB) lithography . It interacts with the silicon substrate under the influence of the electron beam, leading to the formation of precise patterns .

Biochemical Pathways

The exact biochemical pathways affected by CMC4The compound’s interaction with the silicon substrate under the electron beam leads to changes in the substrate’s structure, resulting in the formation of patterns .

Pharmacokinetics

While the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CMC4AOMe are not well-studied, its solubility plays a crucial role in its function. CMC4AOMe has the highest solubility in chlorine-free solvents among calixarene resists studied so far . This high solubility likely contributes to its effectiveness as a resist in lithography.

Result of Action

The primary result of CMC4AOMe’s action is the creation of high-resolution patterns on silicon substrates. The compound’s highest resolution is less than 8nm , allowing for the creation of extremely precise patterns. This makes CMC4AOMe an exceptional choice among calixarene resists for lithography applications .

Action Environment

The action of CMC4AOMe is influenced by several environmental factors. The presence of an electron beam is necessary for the compound to interact with the silicon substrate and form patterns . Additionally, the compound’s solubility in chlorine-free solvents suggests that the choice of solvent can significantly impact its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-chloromethyl-methoxy-calix4arene typically involves the reaction of calix4arene with chloromethyl methyl ether in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for p-chloromethyl-methoxy-calix4arene are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Similar Compounds::

Uniqueness: p-Chloromethyl-methoxy-calix4arene stands out due to its lower molecular weight and higher solubility in chlorine-free solvents compared to its calix6arene counterparts . These properties make it particularly suitable for high-resolution lithographic applications .

Properties

IUPAC Name

5,11,17,23-tetrakis(chloromethyl)-25,26,27,28-tetramethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36Cl4O4/c1-41-33-25-5-21(17-37)6-26(33)14-28-8-23(19-39)10-30(35(28)43-3)16-32-12-24(20-40)11-31(36(32)44-4)15-29-9-22(18-38)7-27(13-25)34(29)42-2/h5-12H,13-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDKRIMIXMVMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CC3=CC(=CC(=C3OC)CC4=C(C(=CC(=C4)CCl)CC5=C(C(=CC(=C5)CCl)CC1=CC(=C2)CCl)OC)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446281
Record name p-Chloromethyl-methoxy-calix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139934-98-8
Record name p-Chloromethyl-methoxy-calix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes p-Chloromethyl-methoxy-calix[4]arene a good candidate for high-resolution lithography?

A1: CMC4 exhibits exceptional resolution capabilities, demonstrated by its ability to create patterns with features smaller than 8 nm. [] This high resolution stems from two key factors:

  • Low Molecular Weight: Compared to other calixarene resists like p-chloromethyl-methoxy-calix[6]arene (CMC6), CMC4 possesses a lower molecular weight. This allows for finer pattern formation due to the smaller size of the individual molecules. []
  • Low Crystallinity: The reduced crystallinity of CMC4 compared to alternatives like CMC6 contributes to its high resolution. Lower crystallinity results in a more uniform film, minimizing irregularities that could impact the precision of pattern transfer. []

Q2: How does the solubility of CMC4 compare to other calixarene resists, and what are the advantages?

A2: CMC4 displays superior solubility in chlorine-free solvents compared to other studied calixarene resists. [] This improved solubility offers several advantages:

    Q3: How does CMC4 compare to p-methylacetoxycalix[6]arene (MC[6]AOAc) in terms of resolution for periodic patterns?

    A3: Direct comparison of CMC4 and MC[6]AOAc for generating 20 nm periodic patterns revealed that CMC4 outperforms MC[6]AOAc. [] Specifically:

    • Reduced Line Collapse: CMC4 resulted in significantly fewer collapsed lines in the patterned structures, indicating its superior ability to maintain the intended pattern fidelity at smaller dimensions. []
    • Lower Line Edge Roughness: CMC4 demonstrated a Line Edge Roughness (LER) two times smaller than that observed with MC[6]AOAc. This lower LER signifies smoother and more well-defined pattern edges, crucial for high-resolution applications. []

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